magnesium;heptane

Description

Magnesium (Mg) and heptane (C₇H₁₆) interactions are primarily studied in the context of organometallic chemistry, catalysis, and industrial applications. Magnesium alkyls, such as butyl ethyl magnesium (BEM) and butyl octyl magnesium (BOMAG), are often dissolved in heptane to form viscous solutions used in Ziegler–Natta catalyst synthesis. These solutions exhibit concentration-dependent viscosity, with BEM (20% concentration) having a dynamic viscosity of 61.8 mPa·s, increasing to 600 mPa·s at 33.2% concentration . Heptane’s role as a non-polar solvent is critical due to its low reactivity and ability to stabilize magnesium alkyls without inducing premature decomposition .

Properties

CAS No. |

51276-70-1 |

|---|---|

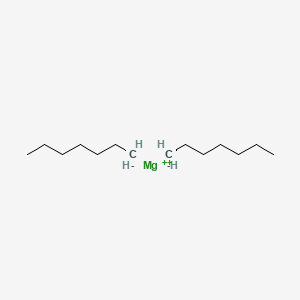

Molecular Formula |

C14H30Mg |

Molecular Weight |

222.69 g/mol |

IUPAC Name |

magnesium;heptane |

InChI |

InChI=1S/2C7H15.Mg/c2*1-3-5-7-6-4-2;/h2*1,3-7H2,2H3;/q2*-1;+2 |

InChI Key |

RVGJTBZZDSWPKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[CH2-].CCCCCC[CH2-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Table 1. Comparison of Grignard-Based Methods for Dialkylmagnesium Synthesis

The conversion of heptylmagnesium bromide to this compound can be achieved through various methods, including:

Reaction with dioxane:

Heptylmagnesium bromide + dioxane → 1/2 (Heptyl)2Mg + 1/2 Magnesium bromide·dioxaneSchlenk equilibrium manipulation:

2 Heptylmagnesium bromide ⇌ (Heptyl)2Mg + Magnesium bromideReaction with a second organolithium:

Heptylmagnesium bromide + Heptyllithium → (Heptyl)2Mg + Lithium bromide

Direct Synthesis from Magnesium and Haloalkanes

Direct synthesis of dialkylmagnesium compounds can be achieved by reacting an alkyl halide with magnesium metal in the presence of an organoaluminum compound. As described in US Patent 3,737,393, this approach produces solutions of dialkylmagnesium compounds that remain dissolved in appropriate dispersion media for extended periods.

The process can be represented by the following reaction:

2 Heptyl-X + 2 Mg + Aluminum trialkyl → (Heptyl)2Mg + Magnesium halide + Aluminum trialkyl

Where X represents a halogen atom (typically bromide or chloride).

This method offers several advantages for industrial-scale production, as the resulting dialkylmagnesium solutions remain stable for extended periods and can be used directly in subsequent reactions, particularly in polymerization processes.

Table 2. Reaction Conditions for Direct Synthesis of Dialkylmagnesium Compounds

Transmetalation Methods

Transmetalation involves the exchange of metal-carbon bonds between different metals. For dialkylmagnesium compounds, this often involves the reaction of a lithium alkyl with a magnesium halide:

2 Heptyllithium + Magnesium chloride → (Heptyl)2Mg + 2 Lithium chloride

This method is particularly useful when direct metallation with magnesium is challenging. From the available literature, a related approach involves using n-butyl lithium and 2-chlorobutane with magnesium powder to prepare dibutylmagnesium. A similar approach could be adapted for this compound synthesis using heptyl chloride.

The Chinese patent CN101362772A describes a method for preparing dibutylmagnesium using 2-chlorobutane, magnesium powder, and n-butyl lithium as raw materials under anhydrous and oxygen-free solvent conditions. This methodology could be adapted for the synthesis of this compound by substituting the appropriate heptyl reagents.

Solvent Effects in this compound Synthesis

The choice of solvent plays a crucial role in the preparation of dialkylmagnesium compounds, including this compound. According to the literature, polar aprotic solvents, particularly ethers like tetrahydrofuran, 2-methyl-tetrahydrofuran, dimethyl ether, or dimethoxyethane, are preferred for these reactions.

These solvents can be mixed with liquid hydrocarbons such as pentane, hexane, cyclohexane, heptane, octane, toluene, or xylene to adjust the reaction conditions. For this compound synthesis, heptane itself can serve as both a reactant and a solvent component, potentially enhancing the yield and purity of the product.

The reaction temperature typically ranges from 0 to 100°C, with a preference for 10 to 70°C. The reaction is often conducted under reflux conditions, with the specific boiling point dependent on the nature of the reactants and solvents used.

Table 3. Solvent Effects on Grignard Reaction for Heptylmagnesium Bromide Formation

Table 4. Hydrocarbon Co-Solvents for Dialkylmagnesium Synthesis

Catalyst-Assisted Methods

Catalyst-assisted methods can significantly enhance the efficiency of this compound synthesis. Based on the patent literature, polynuclear aromatic compounds such as anthracene, phenanthrene, or biphenyl can be added in catalytic quantities (preferably 0.01 to 5 mol% relative to the quantity of magnesium) as metal phase transfer catalysts to accelerate the reaction.

Anthracene is particularly advantageous as its magnesium adduct is orange in color, providing a visual indicator that the reaction mixture is inert (totally free of water) and the metal is present in activated form. This visual feedback mechanism allows for better process monitoring and quality control during the synthesis.

Additionally, small amounts of organoaluminum compounds can be used to enhance the solubility and stability of the dialkylmagnesium product. This is exemplified in Example IV from US Patent 3,737,393, where diethyl aluminum chloride was used in the synthesis of dibutylmagnesium. A similar approach could be applied to this compound synthesis.

Table 5. Catalysts for Enhanced Dialkylmagnesium Synthesis

Preparation by 1,3-Diene/Magnesium Addition

A novel approach for the synthesis of magnesium alcoholates, which could be adapted for this compound preparation, involves the reaction of 1,3-dienes with magnesium metal in an aprotic solvent, as described in US Patent 6,544,446. This method could potentially be modified for the synthesis of this compound by using appropriate heptyl precursors.

The reaction sequence would involve:

- Formation of a 1,3-diene/magnesium addition product

- Reaction with an appropriate heptanol or heptyl halide

- Conversion to this compound

Purification and Characterization

After synthesis, purification of this compound typically involves filtration to remove any solid magnesium salts, followed by solvent removal under reduced pressure. The compound can be characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and elemental analysis.

Based on US Patent 6,544,446, for similar dialkylmagnesium compounds, the solid product is often washed with a hydrocarbon solvent like hexane and then vacuum-dried to a constant weight at ambient temperature. The purity can be assessed through total base determination and magnesium content analysis.

Table 6. Analytical Methods for Characterization of this compound

Colloidal Synthesis Applications

An interesting application of this compound compounds is in the colloidal synthesis of magnesium nanoparticles. According to research by Size Control in the Colloidal Synthesis of Plasmonic Magnesium Nanoparticles, dibutylmagnesium in heptane (1.0 M) was used as a precursor for the synthesis of magnesium nanoparticles.

The process involves the reaction of lithium naphthalenide with magnesium dibutyl in heptane, and the resulting magnesium nanoparticles can be size-controlled by adjusting various reaction parameters. This methodology could potentially be adapted using this compound as the magnesium source, which might offer advantages in terms of reactivity or nanoparticle morphology.

"For a standard reaction, 0.028 g of lithium (4.05 mmol), 0.530 g of naphthalene (4.05 mmol), and 5 mL of anhydrous tetrahydrofuran were added to a 25 mL Schlenk flask under an Argon atmosphere and sonicated for 1 h, producing a dark green lithium naphthalenide solution. Under stirring, 5.75 mL of tetrahydrofuran was injected followed by 1.75 mL of magnesium dibutyl in heptane (1.0 M, 1.75 mmol)."

Chemical Reactions Analysis

Types of Reactions

Magnesium;heptane undergoes various chemical reactions, including:

Oxidation: Magnesium in the compound can be oxidized to form magnesium oxide.

Reduction: The compound can participate in reduction reactions, where magnesium acts as a reducing agent.

Substitution: Heptane can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions often require specific conditions such as controlled temperature, pressure, and the presence of catalysts to proceed efficiently.

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield magnesium oxide and heptane derivatives, while substitution reactions can produce various substituted heptanes.

Scientific Research Applications

Magnesium and heptane are distinct chemical compounds with separate applications. Heptane is a non-polar solvent , while magnesium and its alloys have various biomedical and engineering applications . There is no single compound known as "magnesium;heptane." Therefore, the applications of magnesium and heptane will be discussed separately.

Heptane Applications

- Non-polar solvent Heptane is often used in laboratories because it is a non-polar solvent. It is a liquid, making it easy to transport and store .

- Grease spot test Heptane can dissolve oil stains on paper, which helps identify if organic compounds were previously present .

- Distinguishing bromine from iodine Heptane can differentiate aqueous bromine from iodine. Both appear brown in water, but iodine turns purple when dissolved in heptane, while bromine remains brown .

- Magnesium alkyl modification Heptane is used to dilute modified magnesium alkyls . It is also used to remove magnesium alkyls during quenching, where water is added to destroy alkyl magnesium in a controlled manner, forming magnesium hydroxide .

Magnesium Applications

- Biomedical applications Magnesium (Mg) and its alloys are potential candidates for biomedical applications due to their high specific strength, low density, and elastic properties .

- Cardiovascular stents Magnesium is used in vascular stents to regulate heart rhythm, improve blood flow, inhibit platelet activation, and prevent vasoconstriction . Mg-based stents widen narrowed arteries until the vessel remodels, then degrade and are replaced by neovascular tissue .

- Bone implants Magnesium alloys are used in musculoskeletal and orthopedic applications like bioabsorbable compression screws and bone screws, showing positive clinical results .

- Magnesium plating/stripping processes Magnesium fluorinated salts can be used as electrolytes and yield the highest efficiency for Mg plating/stripping processes .

Magnesium and Heptane Toxicity

- Heptane Studies on rats show that exposure to n-heptane at 1,500 ppm did not cause a statistically significant decrease in body weight gain, neuromuscular function, or neurotoxic effects . However, exposure to higher concentrations of n-heptane (2,960 ppm) did result in a statistically significant decrease in body weight gain .

- Magnesium Magnesium is generally recognized as safe for biomedical applications, but its degradation rate must be controlled to match tissue healing .

Mechanism of Action

The mechanism of action of magnesium;heptane involves its interaction with molecular targets such as enzymes and cellular membranes. Magnesium ions play a crucial role in stabilizing enzyme structures and facilitating catalytic activity. Heptane, as a non-polar solvent, can influence the solubility and distribution of other molecules within a system.

Comparison with Similar Compounds

Magnesium Alkyls in Heptane vs. Other Solvents

BEM and BOMAG in Heptane :

- Viscosity : BOMAG solutions in heptane show lower viscosity than BEM at equivalent magnesium content. For example, a 20.4% BOMAG solution has a viscosity of 40 mPa·s, while BEM at 20% concentration reaches 61.8 mPa·s .

- Modification with Carbodiimides : Adding 2.5 mol% trimethylsilyl carbodiimide reduces BOMAG viscosity by >50%, enabling higher concentrations (up to 35%) without compromising catalytic performance .

Comparison with Ethers :

Magnesium alkyls in ethers (e.g., diethyl ether) exhibit lower viscosity but higher reactivity, often leading to undesired side reactions. Heptane’s inertness makes it preferable for controlled polymerization processes .

Magnesium-Heptane vs. Magnesium-Hydrocarbon Blends in Combustion

- Ammonia/n-Heptane Fuel Blends: n-Heptane is used as a diesel surrogate due to its cetane number (~56), mimicking diesel’s ignition delay time (IDT).

- Magnesium Hydrate in Hydrocarbons: Magnesium hydroxide [Mg(OH)₂] suspended in heptane is less common due to its polar nature, but modified forms (e.g., surface-treated particles) show improved dispersion in non-polar media for flame-retardant applications .

Partitioning Behavior in Heptane-Based Systems

- N-Phenylanthranilic Acid Analogues : The partition coefficient (log P) in n-heptane/water correlates with uncoupling activity in mitochondria. Hydrophobic substituents (e.g., -CF₃) increase log P and bioactivity, highlighting heptane’s utility in modeling lipid membrane interactions .

Data Tables

Table 1: Viscosity of Magnesium Alkyls in Heptane

| Compound | Concentration (%) | Viscosity (mPa·s) | Reference |

|---|---|---|---|

| BEM | 20.0 | 61.8 | |

| BEM | 33.2 | 600 | |

| BOMAG | 20.4 | 40 | |

| BOMAG* | 35.0 | 40 |

*Modified with 2.5 mol% carbodiimide

Q & A

Q. What are best practices for reporting magnesium-heptane reaction data in supplementary materials?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Include raw data tables (e.g., yields, spectroscopic peaks) in .csv or .xlsx formats.

- Provide instrument calibration logs and compound characterization files (e.g., NMR spectra, crystallographic .cif files).

- Reference all supporting documents in the main text using hyperlinks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.